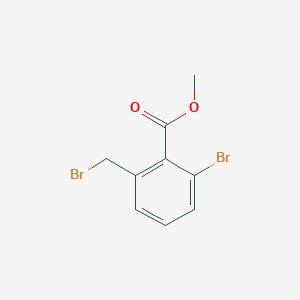

Methyl 2-bromo-6-(bromomethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFYOUAJBCRNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777859-74-2 | |

| Record name | methyl 2-bromo-6-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-6-(bromomethyl)benzoate: A Bifunctional Reagent for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Complex Scaffolds with a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-(bromomethyl)benzoate (CAS No. 777859-74-2) has emerged as a potent and versatile bifunctional building block. Its unique substitution pattern, featuring two distinct bromine functionalities—a reactive benzylic bromide and a less reactive aryl bromide—offers chemists a powerful tool for sequential and site-selective transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the mechanistic principles that underpin its utility in the synthesis of heterocyclic frameworks, particularly isoindolinones, which are prevalent in numerous biologically active compounds.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 777859-74-2 | [1][2][3][4] |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2][3][4] |

| Molecular Weight | 307.97 g/mol | [1][2][3][4] |

| Appearance | Predicted to be a solid | |

| SMILES | COC(=O)C1=C(C=CC=C1Br)CBr | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. A key feature will be a singlet for the benzylic methylene protons (-CH₂Br) in the range of 4.5-5.0 ppm. The aromatic region will display multiplets corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon from the ester group around 165-170 ppm. The benzylic carbon (-CH₂Br) will appear around 30-35 ppm. The aromatic region will exhibit six distinct signals, including two carbons directly attached to bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups will be observed around 2900-3100 cm⁻¹. The C-Br stretching vibrations will be present in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected around m/z 306/308/310. A prominent fragment would be the loss of a bromine radical, [M-Br]⁺.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from 2-methylbenzoic acid. This strategy leverages established transformations in organic chemistry.

Figure 1: Plausible Synthetic Pathways

Proposed Experimental Protocol (based on analogous reactions):

Step 1: Synthesis of Methyl 2-bromo-6-methylbenzoate

This precursor can be synthesized from 2-bromo-6-methylbenzoic acid via Fischer esterification or by conversion to the acid chloride followed by reaction with methanol.

Step 2: Radical Bromination to this compound

-

To a solution of Methyl 2-bromo-6-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux under irradiation with a light source (e.g., a 250W lamp) to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates the completion of the reaction.

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Reactivity and Mechanistic Insights: A Tale of Two Bromines

The synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide: The bromine atom on the methylene group is a highly reactive benzylic halide. It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible) due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring. This makes the bromomethyl group an excellent electrophilic site for reaction with a wide range of nucleophiles.

-

Aryl Bromide: The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution. Breaking the C(sp²)-Br bond requires harsh conditions and typically proceeds through different mechanisms (e.g., nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions).

This difference in reactivity allows for the selective functionalization of the benzylic position while leaving the aryl bromide intact for subsequent transformations.

Figure 2: Differential Reactivity of Bromine Groups

Core Application: Synthesis of 7-Bromo-2,3-dihydroisoindol-1-one

A primary application of this compound is in the synthesis of substituted isoindolinones, which are important scaffolds in medicinal chemistry. Specifically, it serves as a precursor to 7-bromo-2,3-dihydroisoindol-1-one.

Reaction Scheme:

The synthesis involves a one-pot reaction where a primary amine or ammonia acts as a nucleophile, first displacing the highly reactive benzylic bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the newly introduced nitrogen attacks the ester carbonyl, leading to the formation of the lactam ring of the isoindolinone.

Proposed Experimental Protocol for 7-Bromo-2,3-dihydroisoindol-1-one:

-

Dissolve this compound in a suitable solvent such as methanol or ethanol in a pressure vessel.

-

Cool the solution and add a solution of ammonia in methanol (or another primary amine for N-substituted derivatives).

-

Seal the vessel and heat the reaction mixture with stirring (e.g., to 60-80 °C). The elevated temperature facilitates the intramolecular cyclization step.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to afford 7-bromo-2,3-dihydroisoindol-1-one.

The aryl bromide on the isoindolinone product remains available for further diversification through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Likely to be harmful if swallowed and cause severe skin burns and eye damage.

-

Precautionary Measures: Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is a valuable bifunctional reagent that offers a strategic advantage in the synthesis of complex molecules. Its differential reactivity allows for a stepwise and controlled introduction of functionality, making it a key intermediate in the construction of diverse molecular scaffolds, particularly in the field of medicinal chemistry for the synthesis of isoindolinone-based drug candidates. A thorough understanding of its reactivity and handling requirements is crucial for its successful application in research and development.

References

Please note that direct literature citations for the synthesis and full characterization of CAS 777859-74-2 are limited. The provided information is based on established chemical principles and data from closely related compounds.

-

PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved January 5, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of Methyl-2-bromomethylbenzoate. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Retrieved January 5, 2026, from [Link]

-

MOLBASE. (n.d.). This compound price & availability. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

Sources

Methyl 2-bromo-6-(bromomethyl)benzoate molecular formula and weight

An In-Depth Technical Guide to Methyl 2-bromo-6-(bromomethyl)benzoate: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring two distinct and reactive bromine-containing electrophilic centers—an aryl bromide and a benzyl bromide—along with a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and its significant applications, particularly its role as a pharmacological agent targeting dopamine receptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Chemical Identity and Physicochemical Properties

The unique reactivity of this compound stems from its specific arrangement of functional groups. The key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2][3][4] |

| Molecular Weight | 307.97 g/mol | [1][2][4][5] |

| CAS Number | 777859-74-2 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-6-bromomethylbenzoic acid methyl ester, Benzoic acid, 2-bromo-6-(bromomethyl)-, methyl ester | [3][4] |

| Appearance | Liquid (at room temperature) | [3] |

| Purity | Typically ≥95-97% | [2][3] |

| SMILES | COC(=O)C1=C(C=CC=C1Br)CBr | [1] |

| InChI Key | XZFYOUAJBCRNCF-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not a trivial matter due to the presence of multiple reactive sites. A robust synthetic strategy must selectively functionalize the methyl group of a precursor without affecting the aryl bromide or ester. The most logical and field-proven approach involves the free-radical bromination of the benzylic methyl group of an appropriate precursor, Methyl 2-bromo-6-methylbenzoate. This precursor itself can be readily prepared from 2-bromo-6-methylbenzoic acid.

Conceptual Synthetic Workflow

The overall transformation relies on two canonical organic reactions: Fischer esterification followed by a Wohl-Ziegler benzylic bromination. This ensures high yields and selectivity.

Caption: Synthetic pathway for this compound.

Expertise-Driven Protocol and Causality

The following protocol is a self-validating system, designed with an understanding of reaction kinetics and selectivity.

Part A: Synthesis of Methyl 2-bromo-6-methylbenzoate (Intermediate)

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: Add methanol (100 mL) as both the solvent and reactant. Cautiously add concentrated sulfuric acid (1 mL) as the catalyst.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol drives the equilibrium towards the ester product, as dictated by Le Châtelier's principle.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Causality: Neutralization is critical to quench the catalyst and allow for efficient extraction of the organic ester into a non-polar solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-bromo-6-methylbenzoate. The product is often of sufficient purity (typically >97%) for the next step.[6]

Part B: Synthesis of this compound (Final Product)

This step is a Wohl-Ziegler reaction, a classic method for selective allylic or benzylic bromination.

-

Reactor Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the Methyl 2-bromo-6-methylbenzoate (from Part A, ~46.5 mmol) in carbon tetrachloride (100 mL).

-

Causality: Carbon tetrachloride is the solvent of choice as it is non-reactive towards free radicals and has a suitable boiling point for this reaction.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (8.7 g, 48.9 mmol, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (~100 mg).

-

Causality: NBS serves as a source of a low, constant concentration of elemental bromine (Br₂). AIBN or BPO acts as the radical initiator; upon heating, it decomposes to form free radicals which initiate the chain reaction. The reaction proceeds via a radical mechanism, which is highly selective for the weakest C-H bond—the benzylic C-H bond—due to the resonance stabilization of the resulting benzyl radical. This selectivity is the cornerstone of the protocol's success. A similar approach is used for synthesizing related compounds like Methyl 4-bromo-2-(bromomethyl)benzoate[7].

-

-

Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a 100-250W lamp to facilitate the initiation. The reaction is typically complete within 2-4 hours, which can be observed by the consumption of the denser NBS (which sinks) and the formation of succinimide (which floats).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product.

Applications in Drug Discovery and Chemical Synthesis

This compound is not merely a chemical curiosity; it is a potent tool for researchers in pharmacology and synthetic chemistry.

Pharmacological Activity: Dopamine D2-like Receptor Ligand

A key application of this molecule is its activity as a pharmacological agent that binds to dopamine D2-like receptors.[1] This finding positions the compound as a valuable scaffold or lead compound in neuroscience research.

-

Mechanism of Action: The molecule has been demonstrated to bind with affinity to dopamine D2-like receptors in rat brain tissue.[1] This binding can induce conformational changes in the receptor, which in turn modulates downstream signal transduction pathways.[1]

-

Therapeutic Potential: Dopamine D2 receptors are critical targets for treating a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression. Molecules that interact with these receptors are fundamental to the development of new therapeutics. The unique structure of this compound can serve as a starting point for developing more potent and selective D2 receptor modulators.

Synthetic Utility: A Bifunctional Electrophile

The true synthetic power of this molecule lies in its two distinct electrophilic sites, which can be addressed with careful selection of reaction conditions.

-

Benzylic Bromide: The -CH₂Br group is a highly reactive Sₙ2 center, readily undergoing substitution with a wide range of nucleophiles (e.g., amines, thiols, azides).

-

Aryl Bromide: The bromine atom directly attached to the aromatic ring is less reactive but is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

This differential reactivity allows for sequential, controlled modifications. For instance, a nucleophile can first be used to displace the benzylic bromide. The resulting product, still containing the aryl bromide, can then be subjected to a palladium-catalyzed cross-coupling reaction to introduce a second point of diversity.

A practical application is its use as a precursor for heterocyclic systems. For example, it is a key intermediate in the synthesis of 7-bromo-2,3-dihydroisoindol-1-one, a scaffold found in various biologically active molecules.[2]

Caption: Application as a precursor for isoindolinone synthesis.

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Toxicity: As a brominated organic compound, it should be considered a lachrymator (causes tearing) and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value chemical entity characterized by its distinct molecular formula of C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol .[1][2][3][4][5] Its strategic importance is underscored by its dual utility as a pharmacologically active dopamine D2-like receptor ligand and a versatile bifunctional building block for complex organic synthesis.[1][2] The robust, selectivity-driven synthetic protocol detailed herein provides a reliable pathway for its preparation, enabling researchers and drug development professionals to fully exploit its potential in advancing neuroscience and creating novel molecular entities.

References

-

PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. [Link]

-

MOLBASE. (n.d.). This compound price & availability. [Link]

-

Sinopeg. (n.d.). The Role of Methyl 2-bromomethylbenzoate in Pharmaceutical Synthesis. [Link]

-

Sinopeg. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

-

PubChem. (n.d.). Methyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Sinopeg. (n.d.). Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate. [Link]

-

PrepChem.com. (n.d.). Step A Preparation of Methyl-2-bromomethylbenzoate. [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.).

Sources

- 1. This compound | 777859-74-2 | CGB85974 [biosynth.com]

- 2. molbase.com [molbase.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzoic acid, 2-broMo-6-(broMoMethyl)-, Methyl ester | 777859-74-2 [amp.chemicalbook.com]

- 5. 337536-14-8|Methyl 3-bromo-2-(bromomethyl)benzoate|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromo-6-(bromomethyl)benzoate

Executive Summary: Methyl 2-bromo-6-(bromomethyl)benzoate is a trisubstituted benzene derivative with significant potential as a versatile intermediate in organic synthesis and drug development. Its unique substitution pattern presents a distinct challenge for spectral interpretation. As no definitive public spectral data exists for this compound, this guide provides a comprehensive, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By dissecting the electronic and steric effects of the substituents and referencing analogous structures, this paper offers researchers a robust framework for identifying and characterizing this molecule. Furthermore, it outlines a validated experimental protocol for acquiring high-fidelity NMR data, ensuring that predictive analysis can be confidently confirmed in the laboratory.

Introduction to this compound

This compound is an aromatic ester containing three distinct functional groups: a methyl ester (-COOCH₃), a bromo (-Br) group, and a bromomethyl (-CH₂Br) group. The placement of these substituents at the 1, 2, and 6 positions of the benzene ring creates an asymmetric molecule, which is crucial for NMR analysis as it implies that all carbons and protons on the aromatic ring are chemically non-equivalent. This lack of symmetry is a key feature that informs the predicted complexity of its NMR spectra.

The compound's utility in medicinal chemistry and materials science stems from its multiple reactive sites. The bromomethyl group is an excellent electrophile for nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions. Understanding the precise structure through NMR is the first and most critical step in its application.

Caption: A validated workflow for NMR sample preparation, data acquisition, and analysis.

Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides foundational data, definitive assignment for a complex molecule like this requires 2D NMR spectroscopy. [1]These experiments confirm the connectivity and spatial relationships between atoms, validating the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A COSY spectrum should show cross-peaks connecting H-3 to H-4 and H-4 to H-5, confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the signals for H-3, H-4, and H-5 to their respective carbons (C3, C4, C5) and connect the -CH₂Br and -OCH₃ proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

-

The -OCH₃ protons to the carbonyl carbon (C=O) and C1.

-

The -CH₂Br protons to C6, C1, and C5.

-

The aromatic protons to neighboring and ipso-carbons, helping to piece together the entire carbon skeleton.

-

By systematically applying these 1D and 2D NMR techniques, researchers can move from a predicted spectrum to a fully assigned and validated molecular structure.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

iChemical. (n.d.). Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Dalton Transactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

PubMed. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C-Br...Br interactions. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(bromomethyl)benzoate. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometric Analysis of Methyl 2-bromo-6-(bromomethyl)benzoate

Introduction

Methyl 2-bromo-6-(bromomethyl)benzoate (C₉H₈Br₂O₂) is a disubstituted aromatic ester of significant interest in synthetic organic chemistry and drug discovery, often utilized as a versatile building block. The precise structural confirmation and purity assessment of such molecules are paramount for the integrity of subsequent research and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing definitive information on molecular weight and structural features through controlled fragmentation.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. In the absence of extensively published mass spectra for this specific compound, this document provides a robust framework for analysis based on first principles of mass spectrometry and data from structurally analogous compounds. We will explore the predicted isotopic profile, detail the most probable fragmentation pathways under Electron Ionization (EI), and present a validated experimental protocol for acquiring high-fidelity data using Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Predicted Molecular Ion Profile and Ionization Rationale

The initial step in any mass spectrometric analysis is the identification of the molecular ion (M•+), which provides the molecular weight of the analyte. For halogenated compounds, the isotopic distribution is a critical and confirmatory feature.

Isotopic Signature of a Dibrominated Compound

Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of approximately 2 Da. The presence of two bromine atoms in this compound results in a highly characteristic isotopic cluster for the molecular ion. The expected pattern will consist of three primary peaks:

-

M•+: The ion containing two ⁷⁹Br atoms.

-

[M+2]•+: The ion containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]•+: The ion containing two ⁸¹Br atoms.

The statistical probability of these combinations yields a relative intensity ratio of approximately 1:2:1 , a definitive signature for a dibrominated species[1].

Predicted Molecular Ion Data

The theoretical monoisotopic mass and the expected m/z values for the molecular ion cluster are summarized below.

| Ion | Description | Calculated m/z | Relative Abundance (Approx.) |

| M•+ | C₉H₈(⁷⁹Br)₂O₂•+ | 305.89 | 100% |

| [M+2]•+ | C₉H₈(⁷⁹Br)(⁸¹Br)O₂•+ | 307.89 | 197% |

| [M+4]•+ | C₉H₈(⁸¹Br)₂O₂•+ | 309.89 | 97% |

Note: The molecular weight of the compound is often listed as 307.97 g/mol , which is the average molecular weight based on natural isotopic abundances[2]. Mass spectrometry, however, resolves individual isotopic masses.

Rationale for Ionization Technique: GC-MS with Electron Ionization (EI)

For a volatile and thermally stable small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice[3].

-

Gas Chromatography (GC): Provides excellent separation of the analyte from solvents and potential impurities, ensuring a pure compound enters the mass spectrometer[4]. This is crucial for obtaining a clean, interpretable spectrum.

-

Electron Ionization (EI): EI is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process not only creates the molecular ion but also induces extensive and reproducible fragmentation[5]. The resulting fragmentation pattern is like a fingerprint, offering rich structural information that is essential for confirming the compound's identity beyond just its molecular weight.

Section 2: Predicted Fragmentation Pathways

The utility of EI-MS lies in its ability to generate a predictable fragmentation pattern. The molecular ion of this compound is energetically unstable and will break apart at its weakest bonds or through pathways that form stable fragment ions[5][6]. The primary predicted fragmentation pathways are detailed below.

Caption: Predicted EI fragmentation pathways for this compound.

Analysis of Key Fragmentations

-

Loss of a Bromine Radical (•Br): The C-Br bond at the benzylic position (-CH₂Br) is particularly labile. Cleavage of this bond results in the loss of a bromine radical (79 or 81 Da) to form a stable benzylic carbocation. This fragment, [M - Br]⁺ , is expected to be a prominent peak in the spectrum, appearing as an isotopic doublet at m/z 227/229 .

-

Loss of a Methoxy Radical (•OCH₃): A characteristic fragmentation for methyl esters is the loss of a methoxy radical (31 Da)[7]. This cleavage generates a stable dibrominated acylium ion, [M - OCH₃]⁺ . This fragment will exhibit the 1:2:1 isotopic pattern for two bromine atoms at m/z 275/277/279 .

-

Loss of a Bromomethyl Radical (•CH₂Br): Alpha-cleavage can result in the loss of the entire bromomethyl radical (93/95 Da). This pathway yields the methyl 2-bromobenzoyl cation, [M - CH₂Br]⁺ , which would appear as a doublet at m/z 212/214 .

-

Secondary Fragmentation: Primary fragments can undergo further fragmentation. For instance, the [M - Br]⁺ ion (m/z 227/229) can lose a molecule of carbon monoxide (CO, 28 Da) from the ester group to form an ion at m/z 199/201 .

Summary of Predicted Key Ions

| Predicted m/z (Isotopic Cluster) | Proposed Formula | Neutral Loss | Comments |

| 306 / 308 / 310 | [C₉H₈Br₂O₂]⁺ | - | Molecular Ion (M•+). Should show a ~1:2:1 intensity ratio. |

| 275 / 277 / 279 | [C₈H₅Br₂O]⁺ | •OCH₃ | Loss of the methoxy radical, forming a stable acylium ion. |

| 227 / 229 | [C₉H₈BrO₂]⁺ | •Br | Loss of a bromine radical, likely from the benzylic position. A major peak. |

| 212 / 214 | [C₈H₅BrO₂]⁺ | •CH₂Br | Alpha-cleavage leading to the loss of the bromomethyl radical. |

| 199 / 201 | [C₈H₈BrO]⁺ | •Br, CO | Secondary fragmentation; loss of CO from the [M - Br]⁺ ion. |

| 183 / 185 | [C₇H₄Br]⁺ | •OCH₃, CO, Br | Further fragmentation can lead to the bromotropylium ion. |

Section 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectral data for this compound.

Caption: General experimental workflow for the GC-EI-MS analysis.

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

Instrumentation and Parameters

The following parameters serve as a robust starting point and can be optimized as needed.

-

Gas Chromatograph (GC)

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 280 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation[3].

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). Causality: This stationary phase provides excellent resolution for a wide range of semi-volatile organic compounds.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy used to generate reproducible spectra that can be compared to spectral libraries.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 450. Causality: This range comfortably covers the molecular ion cluster and all significant predicted fragments.

-

Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector.

-

Section 4: Data Interpretation and Validation

Upon data acquisition, a systematic approach to interpretation ensures confident identification.

-

Locate the Elution Peak: Identify the chromatographic peak corresponding to the analyte.

-

Examine the Molecular Ion Region: Scrutinize the high-mass end of the spectrum for the predicted m/z 306/308/310 cluster. Confirm that the peaks are separated by 2 Da and exhibit the characteristic ~1:2:1 abundance ratio. This is the primary confirmation of the elemental formula's bromine content.

-

Identify Key Fragments: Match the major peaks in the spectrum to the predicted fragments in the table above (e.g., m/z 227/229, 275/277/279).

-

Confirm Isotopic Patterns in Fragments: A crucial self-validation step is to confirm that bromine-containing fragments also display the correct isotopic signature. A fragment with one bromine atom (e.g., [M - Br]⁺) must appear as a doublet of ~1:1 intensity separated by 2 Da. A fragment with two bromine atoms (e.g., [M - OCH₃]⁺) must show the ~1:2:1 triplet. This internal consistency provides a very high degree of confidence in the structural assignment.

-

Consider High-Resolution Mass Spectrometry (HRMS): For unequivocal confirmation, especially in drug development, analysis by high-resolution mass spectrometry is recommended. HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to calculate the elemental formula, distinguishing it from other compounds with the same nominal mass.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to predict and interpret the behavior of a molecule in a mass spectrometer. By leveraging the distinct isotopic signature of its two bromine atoms, a wealth of information can be extracted. The molecular ion cluster at m/z 306/308/310 provides the molecular weight, while predictable fragmentation pathways—notably the loss of •Br (to m/z 227/229) and •OCH₃ (to m/z 275/277/279)—confirm the presence of key structural motifs. The GC-MS protocol detailed herein provides a reliable methodology for obtaining high-quality data, and the systematic interpretation strategy ensures a confident and validated structural elucidation, which is indispensable for any research or development pipeline.

References

-

Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry. [Link]

-

Holdsworth, D. K. (1993). Mass spectra of multi-halogen compounds: A student practical project. Journal of Chemical Education. [Link]

-

National Institute of Standards and Technology (NIST). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Methyl 2-bromobenzoate. PubChem Compound Database. [Link]

-

Summons Lab, MIT. Gas chromatography – mass spectrometry. MIT EAPS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology (NIST). Methyl-2-bromobenzoate Notes. NIST Chemistry WebBook. [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

National Center for Biotechnology Information. Methyl 2-(bromomethyl)benzoate. PubChem Compound Database. [Link]

-

Clark, J. (2014). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 777859-74-2 | CGB85974 [biosynth.com]

- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-bromo-6-(bromomethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 2-bromo-6-(bromomethyl)benzoate, a substituted aromatic compound of interest in synthetic chemistry and drug development. Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality assessment of organic molecules. This document details the theoretical principles and practical application of IR spectroscopy for the characterization of this specific molecule. We will dissect the molecular structure to predict its characteristic vibrational frequencies, provide a detailed assignment of the expected absorption bands, and present a validated experimental protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to apply IR spectroscopy to complex aromatic compounds.

The Role of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are unique to the types of bonds present (e.g., C=O, C-H, C-Br) and their molecular environment.[1] Consequently, the resulting IR spectrum serves as a molecular "fingerprint," providing invaluable information about the functional groups present within a sample.[2] For a multi-functionalized molecule like this compound, IR spectroscopy is a first-line analytical tool for confirming its identity, assessing purity, and monitoring its transformation in chemical reactions.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their vibrational behavior.

Caption: Molecular structure of this compound.

The key functional components are:

-

An Ortho-Disubstituted Aromatic Ring: The benzene ring is substituted at the 1, 2, and 6 positions. This specific substitution pattern influences the C-H out-of-plane bending vibrations, which are highly diagnostic.[3][4]

-

An Aromatic Ester (Methyl Ester): The ester group (C=O, C-O) is conjugated with the aromatic ring. This conjugation lowers the frequency of the carbonyl (C=O) stretching vibration compared to a saturated ester.[5]

-

An Aryl Bromide (C-Br): The bromine atom attached directly to the aromatic ring.

-

A Benzyl Bromide (CH₂-Br): The bromomethyl group.

-

Aliphatic C-H Bonds: Present in the methyl ester and the methylene bridge.

Each of these groups will give rise to characteristic absorption bands in the IR spectrum.

Detailed Spectral Analysis and Peak Assignment

The IR spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The fingerprint region contains complex vibrations unique to the molecule as a whole.[2]

Functional Group Region (4000–1500 cm⁻¹)

-

C-H Stretching Vibrations (3100–2850 cm⁻¹):

-

Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the benzene ring.[6][7]

-

Aliphatic C-H Stretch: Stronger absorptions will appear just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range. These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.

-

-

Overtone and Combination Bands (2000–1660 cm⁻¹):

-

Aromatic rings often display a series of weak but characteristic overtone and combination bands in this region. The pattern of these bands can be diagnostic of the ring's substitution pattern.

-

-

Carbonyl (C=O) Stretching Vibration (~1725 cm⁻¹):

-

This is one of the most intense and easily identifiable peaks in the spectrum. For an aromatic ester, the C=O stretch is typically found between 1715–1730 cm⁻¹.[5] The conjugation with the benzene ring delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency from the ~1740 cm⁻¹ seen in saturated esters.[8]

-

-

Aromatic C=C In-Ring Stretching Vibrations (1600–1450 cm⁻¹):

Fingerprint Region (1500–400 cm⁻¹)

This region contains a high density of peaks, many of which are difficult to assign to a single vibrational mode but are collectively unique to the molecule.

-

Aliphatic C-H Bending Vibrations (1470–1370 cm⁻¹):

-

The scissoring and bending vibrations of the -CH₂- and -CH₃ groups occur here and may overlap with the aromatic C=C stretches.

-

-

Ester C-O Stretching Vibrations (1300–1100 cm⁻¹):

-

Aromatic esters are characterized by two strong C-O stretching bands.[5]

-

The asymmetric C-C-O stretch is expected in the 1250–1310 cm⁻¹ range.

-

The symmetric O-C-C stretch appears between 1100–1130 cm⁻¹.

-

-

-

Aromatic C-H Out-of-Plane (OOP) Bending (~770–735 cm⁻¹):

-

The position of the strong C-H OOP bending ("wagging") vibration is highly indicative of the aromatic substitution pattern. For ortho-disubstituted rings, this band typically appears between 770 and 735 cm⁻¹.[3] The presence of the third substituent at position 6 will influence this, but a strong band in this vicinity is highly probable.

-

-

C-Br Stretching Vibrations (below 700 cm⁻¹):

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3030 | C-H Stretch | Aromatic | Medium to Weak |

| 2960–2850 | C-H Stretch | -CH₃, -CH₂ | Strong |

| 1730–1715 | C=O Stretch | Aromatic Ester | Very Strong, Sharp |

| 1600–1450 | C=C In-Ring Stretch | Aromatic | Medium, Multiple Bands |

| 1470–1370 | C-H Bend | -CH₃, -CH₂ | Medium |

| 1310–1250 | Asymmetric C-C-O Stretch | Aromatic Ester | Strong |

| 1130–1100 | Symmetric O-C-C Stretch | Aromatic Ester | Strong |

| 770–735 | C-H Out-of-Plane Bend | Ortho-like Substitution | Strong |

| < 700 | C-Br Stretch | Aryl & Benzyl Bromide | Medium to Strong |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following methodology describes a self-validating system for the analysis of this compound.

Workflow for IR Spectrum Acquisition

Caption: Standard experimental workflow for FT-IR analysis.

Step-by-Step Methodology

-

Sample Preparation: The choice of method depends on the physical state of the sample. For this compound, which is likely a solid or oil, Attenuated Total Reflectance (ATR) is often the most convenient and reliable method.

-

ATR Method (Recommended): i. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. ii. Acquire a background spectrum of the clean, empty ATR crystal. iii. Place a small amount of the sample directly onto the crystal, ensuring complete coverage. iv. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most structural identification)

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

If using ATR, apply a software-based ATR correction to account for the variation of penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

-

Use the peak-picking function of the software to accurately determine the wavenumber of each absorption maximum.

-

-

Validation and Interpretation:

-

Compare the acquired spectrum against the predicted absorption table.

-

Confirm the presence of the strong C=O stretch around 1725 cm⁻¹ and the strong C-O stretches between 1300-1100 cm⁻¹.

-

Verify the presence of both aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹.

-

Analyze the fingerprint region for the characteristic aromatic OOP bending and C-Br vibrations.

-

Conclusion

Infrared spectroscopy is a definitive and efficient method for the structural verification of this compound. The molecule presents a rich and highly characteristic IR spectrum, dominated by a strong carbonyl absorption from the aromatic ester group, distinct C-O stretching bands, and diagnostic peaks related to the substituted aromatic ring. By understanding the expected vibrational modes and employing a robust experimental protocol, researchers can confidently use IR spectroscopy to identify this compound, ensuring the integrity of their materials and the success of their scientific endeavors.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectra-analysis.com [spectra-analysis.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

The Versatile Synthon: An In-depth Technical Guide to Methyl 2-bromo-6-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Organic Synthesis

In the landscape of modern drug discovery and organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-(bromomethyl)benzoate, a seemingly unassuming aromatic ester, is a prime example of such a pivotal synthon. Its unique arrangement of a nucleophilically displaceable benzylic bromide, a sterically encumbered aryl bromide amenable to cross-coupling reactions, and a modifiable methyl ester group makes it a powerful tool for the synthesis of a diverse array of heterocyclic scaffolds and other intricate organic molecules. This guide provides an in-depth exploration of its synonyms, chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication necessitates a thorough understanding of a compound's various identifiers. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

Table 1: Synonyms and Identifiers for this compound

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 777859-74-2[1][2][3] |

| Molecular Formula | C₉H₈Br₂O₂[1][3][4] |

| Molecular Weight | 307.97 g/mol [4] |

| Synonyms | 2-Bromo-6-bromomethyl-benzoic acid methyl ester, Benzoic acid, 2-bromo-6-(bromomethyl)-, methyl ester, 2-bromomethyl-6-bromo-benzoic acid methyl ester[5] |

| InChI | InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 |

| SMILES | COC(=O)C1=C(C=CC=C1Br)CBr[4] |

Synthesis and Mechanistic Insights: Forging the Building Block

The synthesis of this compound, while not extensively detailed in publicly available literature under its specific CAS number, can be reliably inferred from established organic chemistry principles and protocols for analogous structures. The most logical and commonly employed strategy involves a two-step process starting from a readily available precursor, methyl 2-bromo-6-methylbenzoate.

Plausible Synthetic Pathway

The key transformation is a selective free-radical bromination of the benzylic methyl group. This reaction is a cornerstone of organic synthesis, relying on the relative stability of the benzylic radical intermediate.

Diagram 1: Proposed Synthesis of this compound

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the synthesis of similar compounds, such as methyl 4-bromo-2-(bromomethyl)benzoate[6]. It is designed to be a self-validating system, where reaction progress can be monitored, and product identity confirmed through standard analytical techniques.

Step 1: Reaction Setup

-

To a solution of methyl 2-bromo-6-methylbenzoate (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, CCl₄), add N-bromosuccinimide (NBS, 1.0-1.1 eq).

-

Causality: CCl₄ is a classic solvent for radical reactions as it is inert under these conditions. NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions.

Step 2: Initiation

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄).

-

Causality: The initiator decomposes upon heating to generate free radicals, which initiate the chain reaction. The reflux temperature provides the necessary energy for both initiator decomposition and the propagation steps of the radical bromination.

Step 3: Reaction Monitoring

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the product spot.

-

Trustworthiness: Continuous monitoring ensures the reaction is proceeding as expected and allows for timely quenching to prevent over-bromination or degradation.

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Each step in the work-up is designed to remove specific impurities, ensuring a high-purity final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents and the ester functionality.

A Versatile Precursor for Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of 7-bromo-2,3-dihydroisoindol-1-one. This lactam is a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The reaction proceeds via an initial nucleophilic substitution at the highly reactive benzylic bromide by an amine, followed by an intramolecular cyclization.

Diagram 2: Synthesis of 7-bromo-2,3-dihydroisoindol-1-one

Caption: Key cyclization reaction to form an isoindolinone.

Orthogonal Reactivity in Cross-Coupling Reactions

The aryl bromide at the 2-position is significantly less reactive towards nucleophilic substitution than the benzylic bromide. This difference in reactivity allows for selective functionalization. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This enables the introduction of a wide variety of substituents at this position, further diversifying the molecular scaffolds that can be accessed from this versatile building block.

Potential as a Pharmacological Agent

Interestingly, this compound itself has been identified as a pharmacological agent with an affinity for dopamine D2-like receptors.[4][9] This suggests that the molecule may have potential applications in neuroscience research and as a starting point for the development of novel central nervous system (CNS) active compounds. The binding to these receptors can induce conformational changes, leading to downstream signaling effects.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. This compound is a reactive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion: A Building Block of Strategic Importance

This compound is a testament to the power of strategically functionalized small molecules in modern organic synthesis and drug discovery. Its orthogonal reactivity, allowing for selective manipulation of its different functional groups, provides a robust platform for the efficient construction of complex and diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and applications of this versatile synthon is a valuable asset in the quest for novel and effective therapeutic agents.

References

-

AccelaChemBio Inc. (2023). 1214332-67-8,Ethyl 5-Bromo-2-chloronicotinate. Available at: [Link]

-

Cision PR Newswire. (2023). Optimizing Chemical Synthesis: The Advantages of Methyl 2-bromo-6-methylbenzoate. Available at: [Link]

-

ChemBK. (2024). 7-bromo-2,3-dihydro-1H-isoindol-1-one. Available at: [Link]

-

Cision PR Newswire. (2023). Methyl 2-bromo-6-methylbenzoate: A Versatile Intermediate for Chemical Innovation. Available at: [Link]

-

AccelaChemBio Inc. (2023). 1093879-99-2,Methyl 6-Chloro-2-(chloromethyl)nicotinate. Available at: [Link]

-

AccelaChemBio Inc. (2023). 58331-97-8,Methyl 4-Chloro-2-cyanobenzoate. Available at: [Link]

Sources

- 1. 1214332-67-8,Ethyl 5-Bromo-2-chloronicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1093879-99-2,Methyl 6-Chloro-2-(chloromethyl)nicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 58331-97-8,Methyl 4-Chloro-2-cyanobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound | 777859-74-2 | CGB85974 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Building Blocks | CymitQuimica [cymitquimica.com]

Purity specifications for commercial Methyl 2-bromo-6-(bromomethyl)benzoate

An In-Depth Technical Guide to the Purity Specifications of Commercial Methyl 2-bromo-6-(bromomethyl)benzoate for Pharmaceutical Applications

Introduction

This compound (CAS No. 777859-74-2) is a key bifunctional building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide and a stable aryl bromide on a benzoate scaffold, allows for sequential and site-selective reactions, making it an essential intermediate in the synthesis of complex molecular architectures. For instance, it has been identified as a pharmacological agent and building block for dopamine D2-like receptor ligands[1].

For researchers, scientists, and drug development professionals, the purity of this reagent is not a trivial matter. The quality of starting materials directly dictates the efficiency of synthetic routes, the yield of target molecules, and, most critically, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities can lead to unexpected side reactions, the formation of toxic byproducts, and significant delays in the drug development timeline. This guide provides a comprehensive overview of the purity specifications, potential impurities, and robust analytical methodologies required to qualify commercial this compound for its intended use in a regulated research and development environment.

Chapter 1: Defining Purity Specifications for Commercial Grades

The purity of a chemical reagent is rarely a single number but rather a comprehensive profile. For a critical intermediate like this compound, specifications must be "fit-for-purpose," meaning the required level of purity is dictated by its specific application. While early-stage discovery may tolerate a lower grade, process development and scale-up for clinical trials demand a well-characterized, high-purity material.

Commercial suppliers of similar chemical building blocks typically offer a standard purity of ≥98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[2][3][4]. However, a complete specification sheet should encompass multiple analytical parameters to ensure identity, strength, and purity.

Table 1: Typical Purity Specifications for Commercial this compound

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | Provides a first indication of gross contamination or degradation. |

| Identity | Conforms to the structure | ¹H NMR, FTIR | Confirms the molecular structure and presence of key functional groups. |

| Assay (Purity) | ≥ 98.0% | HPLC or GC | Quantifies the main component relative to detectable impurities. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can cause hydrolysis of the ester and benzylic bromide, leading to degradation. |

| Individual Impurity | ≤ 0.5% | HPLC or GC | Controls specific known and unknown impurities. |

| Total Impurities | ≤ 2.0% | HPLC or GC | Provides an overall measure of the material's cleanliness. |

| Residual Solvents | Per ICH Q3C Limits | GC-HS | Ensures that solvents used in manufacturing are below safety thresholds. |

Chapter 2: Potential Impurities and Their Origins

Understanding the synthetic route is paramount to predicting potential impurities. This compound is typically synthesized via the radical bromination of its precursor, Methyl 2-bromo-6-methylbenzoate, often using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

Caption: Origin of impurities in the synthesis of this compound.

Common Impurity Classes:

-

Starting Material: Incomplete reaction can leave residual Methyl 2-bromo-6-methylbenzoate.

-

By-products: Over-zealous reaction conditions can lead to the formation of Methyl 2-bromo-6-(dibromomethyl)benzoate.

-

Reagent-Related: Byproducts from the brominating agent, such as succinimide from NBS, may be present if not adequately removed during workup[5].

-

Isomeric Impurities: While benzylic bromination is highly selective, trace amounts of isomers, such as those with bromination on the aromatic ring, could form. These are of particular concern as they may be classified as Potential Genotoxic Impurities (PGIs)[6].

-

Degradants: The primary degradation pathway is hydrolysis of the benzylic bromide to an alcohol or the ester to a carboxylic acid.

In the context of drug development, impurities that are structurally alerting for genotoxicity must be controlled to extremely low levels, often dictated by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure[7][8]. The presence of a reactive bromomethyl group necessitates a thorough evaluation of any process impurities for genotoxic potential.

Chapter 3: Analytical Methodologies for Purity and Impurity Profiling

A robust quality control strategy relies on an orthogonal approach, using multiple analytical techniques that measure different chemical properties. This ensures a comprehensive and reliable assessment of a material's purity profile[9].

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic molecules[9]. A reversed-phase method is ideal for separating the main compound from polar and non-polar impurities.

Experimental Protocol: RP-HPLC for Purity Assay

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might run from 30% B to 95% B over 20 minutes. This is crucial for eluting potential late-running, non-polar impurities like over-brominated species.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm, where the benzene ring provides strong absorbance[9].

-

Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 10 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

-

Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, especially isomers that may be difficult to resolve by HPLC. It is the preferred method for detecting trace-level genotoxic impurities[6].

Experimental Protocol: GC-MS for Impurity Identification

-

Column: A low-polarity capillary column, such as a 5% phenyl polysiloxane (e.g., SPB-5, 30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of closely related species.

-

Injection: Split/splitless inlet at 250°C.

-

MS Detector: Electron Impact (EI) ionization. For trace analysis of known impurities, operate in Selective Ion Monitoring (SIM) mode to maximize sensitivity[6].

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

Method 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is the gold standard for structural elucidation and confirmation. It provides an unambiguous fingerprint of the molecule.

Experimental Protocol: ¹H NMR for Identity

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

-

Analysis: The spectrum should show characteristic peaks: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (-CH₂Br) (~4.9 ppm), and a multiplet pattern for the three aromatic protons in the 7.3-8.0 ppm region. The integration of these peaks should correspond to a 3:2:3 ratio. The presence of unexpected signals would indicate impurities.

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups, serving as a quick identity check.

Analysis of Key Stretches:

-

~1720-1740 cm⁻¹: A strong C=O stretch, confirming the ester group.

-

~1200-1300 cm⁻¹: C-O stretch of the ester.

-

~1210 cm⁻¹: CH₂ wag associated with the -CH₂Br group.

-

~600-700 cm⁻¹: C-Br stretches.

Table 2: Comparison of Primary Analytical Techniques

| Technique | Primary Use | Strengths | Limitations |

| HPLC-UV | Purity Assay, Impurity Quantification | High resolution, robust, quantitative. | May not resolve all isomers; requires chromophore. |

| GC-MS | Impurity Identification, Trace Analysis | Excellent for volatiles/isomers, high sensitivity (SIM). | Not suitable for non-volatile or thermally labile compounds. |

| ¹H NMR | Structural Confirmation, Identity | Unambiguous structural data, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods for trace impurities. |

| FTIR | Identity Confirmation | Fast, simple, confirms functional groups. | Not quantitative, provides limited information on purity. |

Chapter 4: A Self-Validating System for Quality Control

Trustworthiness in an analytical result comes from a self-validating system where orthogonal methods confirm each other. A comprehensive batch release workflow should be a logical decision tree that leverages the strengths of multiple techniques.

Caption: Decision workflow for batch release of this compound.

This workflow ensures that a batch is not only of high purity (HPLC) but also has the correct identity (FTIR) and is free from potentially harmful impurities (GC-MS). Each step validates the next, providing high confidence in the final decision to release the material for use in synthesis.

Conclusion

The qualification of commercial this compound for pharmaceutical applications transcends a simple purity assay. It requires a holistic understanding of its synthesis, potential impurities, and the application of a suite of orthogonal analytical techniques. For scientists in drug development, establishing a robust quality control system based on the principles outlined in this guide is essential. By combining chromatographic separation with spectroscopic identification, researchers can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their research and the safety of future medicines.

References

-

iChemical. (n.d.). Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4. Retrieved from [Link]

-

Li, Y., et al. (2015). A sensitive and universal LC-MS method for determining trace levels of diverse nitroaromatic genotoxic impurities after chemical derivatization. Analytical Methods, 7(18), 7559-7565. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). METHYL 2-BROMOBENZOATE Extra Pure, 98%. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

-

Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in Lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]

-

Alpha Chemika. (n.d.). METHYL 2-BROMOBENZOATE Extra Pure. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical dosage forms. Retrieved from [Link]

- Google Patents. (2003). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

-

Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Dalton Transactions, 44(3), 1048-1059. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

-

Li, M., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 16(1), 1-10. Retrieved from [Link]

-

Pharmaceutical Technology. (2019). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs.... Retrieved from [Link]

-

ResearchGate. (2010). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

Sources

- 1. This compound | 777859-74-2 | CGB85974 [biosynth.com]